molecular formula C17H17NO2 B4988005 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No.: B4988005
M. Wt: 267.32 g/mol
InChI Key: SHJXHBXASKLWHY-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-4-azatricyclo[5220~2,6~]undec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst to facilitate the cycloaddition.

    Introduction of the Azatricyclic Moiety: The azatricyclic structure is introduced via a nucleophilic substitution reaction, where an amine group is incorporated into the tricyclic framework. This step often requires the use of a strong base and an appropriate solvent to ensure high yield and purity.

    Functional Group Modifications: The final steps involve the introduction of the 4-methylphenyl group and the formation of the dione functionality. These modifications are usually achieved through electrophilic aromatic substitution and oxidation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, allowing for the introduction of different substituents on the aromatic ring or the tricyclic core. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.

    Materials Science: Its tricyclic framework can be utilized in the synthesis of novel polymers and materials with specific mechanical and thermal properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving tricyclic and azatricyclic systems.

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved often relate to the modulation of biochemical processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-oxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: Shares a similar tricyclic structure but lacks the azatricyclic moiety.

    10-isopropyl-8-methyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: Another tricyclic compound with different substituents.

Uniqueness

4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is unique due to its combination of a tricyclic core with an azatricyclic moiety and a 4-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-5-12(7-6-11)15(14)17(18)20/h2-5,8-9,11-12,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXHBXASKLWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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